molecular formula C22H20N2O3 B5025877 N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide

Cat. No.: B5025877
M. Wt: 360.4 g/mol
InChI Key: IEOKNLVFWUUIQW-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with a 2-methyl-4-nitrophenyl group and a 2-phenylethyl substituent, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-16-15-19(24(26)27)13-14-21(16)23-22(25)20-10-6-5-9-18(20)12-11-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOKNLVFWUUIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

    Amidation: The nitro-substituted benzene derivative is then reacted with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: The major product would be N-(2-methyl-4-aminophenyl)-2-(2-phenylethyl)benzamide.

    Substitution: Depending on the substituent introduced, products could include halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The nitro and phenylethyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-4-nitrophenyl)benzamide: Lacks the 2-phenylethyl substituent, which may affect its biological activity.

    N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide: Lacks the methyl group, potentially altering its chemical properties.

Uniqueness

N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide is unique due to the presence of both the 2-methyl-4-nitrophenyl and 2-phenylethyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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